2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one
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Overview
Description
2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with trimethylsilyl and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one typically involves the reaction of 2,4,4-trimethylcyclohex-2-en-1-one with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes .
Scientific Research Applications
2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the ethynyl group participates in reactions such as cycloadditions. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one: Similar in structure but with different substituents.
This compound: Another related compound with variations in the cyclohexenone ring.
Uniqueness
The uniqueness of this compound lies in its combination of trimethylsilyl and ethynyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
817203-17-1 |
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Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-(2-trimethylsilylethynyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22OSi/c1-11-12(8-10-16(4,5)6)14(2,3)9-7-13(11)15/h7,9H2,1-6H3 |
InChI Key |
VOJUUXJKVQGETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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